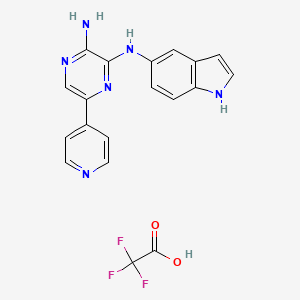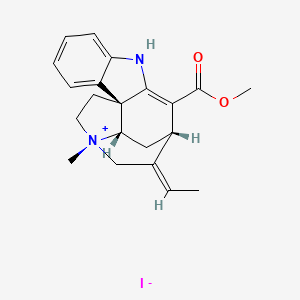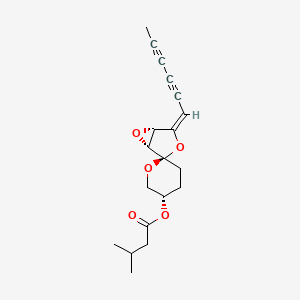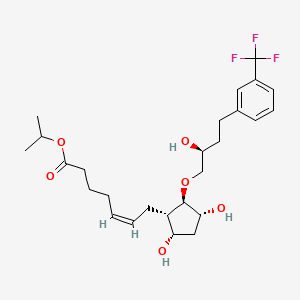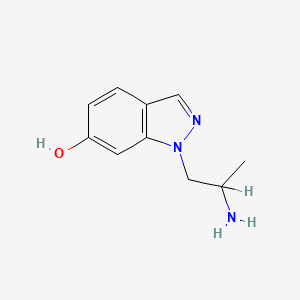
AlPcS4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AlPcS4 , also known as aluminum phthalocyanine tetrasulfonate Chloroaluminum tetrasulfophthalocyanine; or AlS4Pc, this compound(a), is a potent photosensitizer, and is potentially useful in cancer sonodynamic therapy and cancer photodynamic therapy. Aluminum phthalocyanine disulfonate is a mixture of regional isomers, in which sulfonate group can be in 3- or 4- position in phenyl ring. Aluminum phthalocyanine disulfonate is also a Coloring Agent; Dermatologic Agent; Fluorescent Dye; Indicators and Reagent; Luminescent Agent; Photosensitizing Agent; Radiation-Sensitizing Agent.
Wissenschaftliche Forschungsanwendungen
1. Photodynamic Therapy (PDT) Applications
Al(III) phthalocyanine chloride tetrasulfonic acid (AlPcS4) is extensively researched for its applications in photodynamic therapy (PDT). It's recognized for its deep tissue penetration, high quantum yields, good photostability, and low photobleaching, making it a promising agent for cancer treatment. Various studies have explored its use in gastric cancer therapy, with different drug carriers like gold nanorods and cationic liposomes enhancing its PDT effect on gastric cancer cells (Xin et al., 2018). Additionally, transferrin-conjugated liposome targeting of this compound to rat bladder carcinoma cells has shown effective tumor-selective accumulation, suggesting its potential for photodynamic therapy of superficial bladder tumors (Derycke et al., 2004).
2. Enhancing Photodynamic Therapy Efficiency
Research has shown that incorporating this compound onto plasmonic Au nanorings significantly enhances its cellular internalization and the generation of reactive oxygen species (ROS), crucial for photodynamic therapy. This method demonstrated substantial efficacy in the treatment of human breast cancer cells (Hu et al., 2015). Another innovative approach involves the use of mesoporous silica-coated gold nanorods, integrating treatments like photothermal therapy, PDT, and chemotherapy. This multifunctional nanocomposite specifically targets hepatoma cells, showing significant potential in oncotherapy (Luo et al., 2016).
3. Interaction with Biological Interfaces
This compound has been investigated for its interactions at biological interfaces, particularly in cancerous and noncancerous human breast tissues. Studies using spectroscopies like IR, Raman, and UV–vis have provided insights into molecular interactions and primary events at these interfaces, highlighting differences in photochemical dynamics between biological tissues and aqueous solutions (Abramczyk et al., 2013).
4. Targeting Cancer Cells
Efforts to enhance the photodynamic activity of this compound include its specific delivery to tumor cells, like HeLa cells, which overexpress the transferrin receptor. Transferrin conjugated PEG-liposomes containing this compound showed significantly higher photocytotoxicity compared to free this compound, demonstrating a potent approach for targeting cancer cells (Gijsens et al., 2002).
5. Interaction with Human Serum Albumin
The interaction of this compound with human serum albumin (HSA) has been explored, showing high-binding affinity and the identification of two binding sites. This interaction, predominantly electrostatic, indicates that HSA could be a major endogenous carrier of this compound (Filyasova et al., 2001).
6. Subcellular Localization in Cancer Cells
Studies on metastatic human melanoma (HT-144) cells have contributed to understanding the subcellular localization of this compound, suggesting its potential as a sensitizer for melanoma skin cancer treatments (Ndhundhuma et al., 2011).
Eigenschaften
| 144082-45-1 | |
Molekularformel |
C32H16AlClN8O12S4 |
Molekulargewicht |
895.1955 |
IUPAC-Name |
Aluminate(4-), chloro[29H,31H-phthalocyanine-2,9,17,24-tetrasulfonato(6-)-N29,N30,N31,N32]-, (SP-5-13)- |
InChI |
InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-35-25(17)33-26-18-6-2-14(54(44,45)46)10-22(18)31(36-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(38-32)34-27-19-7-3-15(55(47,48)49)11-23(19)30(37-27)39-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |
InChI-Schlüssel |
ZFWXERRHYQLDNT-UHFFFAOYSA-M |
SMILES |
Cl[Al]123N4C5=NC6=[N]1C(C7=C6C=C(C=C7)S(=O)(O)=O)=NC8=C9C=CC(S(=O)(O)=O)=CC9=C(N38)N=C(C%10=C%11C=CC(S(=O)(O)=O)=C%10)[N]2=C%11N=C4C%12=C5C=C(S(=O)(O)=O)C=C%12 |
Aussehen |
Solid powder |
Reinheit |
>90% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AlPcS4 or AlS4Pc, or AlPcS4(a); Chloroaluminum tetrasulfophthalocyanine; Aluminum phthalocyanine tetrasulfonate tetrasodium; Al(III) Phthalocyanine Chloride Tetrasulfonic tetrasodium; MFCD#: MFCD00672294. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



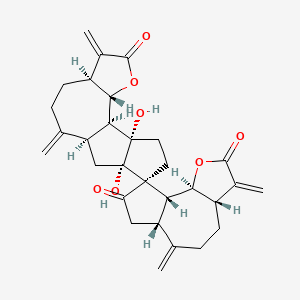
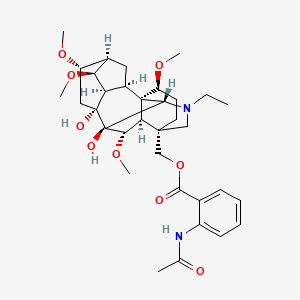
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

